Desfluoro Bicalutamide

Description

Contextualizing Desfluoro Bicalutamide (B1683754) within Non-steroidal Antiandrogen (NSAA) Research

Non-steroidal antiandrogens (NSAAs) are a class of compounds that block the action of androgens, such as testosterone (B1683101), at the androgen receptor (AR). wikipedia.org They are a cornerstone in the study of androgen-dependent conditions.

The development of androgen receptor antagonists has progressed through generations, each aiming to improve efficacy and overcome resistance. First-generation NSAAs include bicalutamide, flutamide, and nilutamide. nih.govcancer.org While clinically useful, their application can be limited by factors such as lower binding affinity to the AR and the potential to act as agonists under certain conditions, such as AR overexpression or mutation. researchgate.netjhoponline.com This has spurred the development of second-generation antiandrogens like enzalutamide (B1683756), apalutamide, and darolutamide, which exhibit higher binding affinity and improved antagonistic activity. jhoponline.com

Desfluoro bicalutamide's role in this evolution is primarily as a research tool. As a known impurity and analogue of bicalutamide, its synthesis and study help to elucidate the structure-activity relationships of this class of compounds. researchgate.netmybiosource.com By comparing the biological activity of Desfluoro Bicalutamide to its parent compound, researchers can gain insights into the chemical features crucial for potent and specific AR antagonism.

In the field of drug discovery, the synthesis and evaluation of analogues are fundamental processes. Desfluoro bicalutamide serves as a key analogue in the exploration of bicalutamide's chemical space. nih.gov Research into a series of bicalutamide analogues, including sulfide (B99878), deshydroxy, sulfone, and O-acetylated derivatives, has been conducted to assess their antiproliferative activity. nih.gov The study of such analogues, including Desfluoro Bicalutamide, provides valuable data for molecular modeling and helps to explain the activity of different chemical variations. researchgate.netnih.gov

Significance of Desfluoro Bicalutamide in Androgen Receptor (AR) Targeted Therapies Research

The androgen receptor is a critical target in the investigation of various conditions. The limitations of existing therapies drive the continuous search for novel compounds and mechanisms of action.

First-generation antiandrogens, while pioneering, have several drawbacks that are a major focus of academic research. nih.gov A significant limitation is their relatively low binding affinity for the androgen receptor. researchgate.net Furthermore, under conditions of AR gene amplification or mutation, these compounds can paradoxically act as agonists, stimulating the very pathways they are meant to inhibit. researchgate.netnih.gov This switch from antagonist to agonist is a key mechanism of acquired resistance. nih.govwikipedia.org

Another concern with first-generation NSAAs is the development of resistance through various mechanisms, including increased AR expression and mutations in the AR's ligand-binding domain. nih.govacs.org For instance, the W741L mutation can convert bicalutamide into an agonist. nih.gov The study of Desfluoro Bicalutamide and other analogues contributes to understanding how structural modifications might overcome these limitations.

Research is actively exploring mechanisms that go beyond simple competitive binding to the androgen receptor. One such area is the development of molecules that can induce the degradation of the AR. For instance, novel Proteolysis Targeting Chimeras (PROTACs) have been created by linking a bicalutamide analogue to a ligand for an E3 ubiquitin ligase, thereby targeting the AR for destruction. mdpi.com

Furthermore, investigations into the molecular basis of bicalutamide's action have revealed that it can promote the assembly of a transcriptionally inactive AR complex on DNA. nih.gov While bicalutamide allows the AR to translocate to the nucleus and bind to DNA, it prevents the recruitment of necessary coactivators, thus inhibiting gene transcription. nih.gov Understanding these nuanced mechanisms, aided by the study of analogues like Desfluoro Bicalutamide, is crucial for designing next-generation therapies.

Scope and Objectives of Academic Inquiry on Desfluoro Bicalutamide

The primary objective of academic research on Desfluoro Bicalutamide is to deepen the understanding of androgen receptor pharmacology. By characterizing its chemical and biological properties, scientists aim to:

Elucidate the precise molecular interactions between NSAAs and the androgen receptor.

Define the structural requirements for potent and selective AR antagonism.

Investigate mechanisms of resistance to antiandrogen therapies.

Provide a chemical scaffold for the development of novel AR-targeted agents with improved properties.

In essence, Desfluoro Bicalutamide serves as a valuable chemical probe in the ongoing academic endeavor to refine and advance androgen receptor-targeted research.

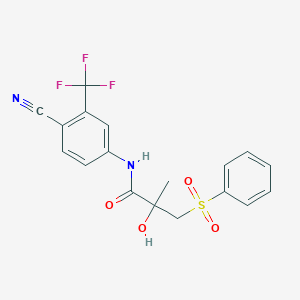

Structure

3D Structure

Properties

IUPAC Name |

3-(benzenesulfonyl)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F3N2O4S/c1-17(25,11-28(26,27)14-5-3-2-4-6-14)16(24)23-13-8-7-12(10-22)15(9-13)18(19,20)21/h2-9,25H,11H2,1H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDXNOJUTJPBYEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CS(=O)(=O)C1=CC=CC=C1)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F3N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90357-05-4 | |

| Record name | Desfluoro bicalutamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090357054 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desfluoro bicalutamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DESFLUORO BICALUTAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15LQ88H10F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Ii. Synthetic Methodologies and Chemical Derivatization in Desfluoro Bicalutamide Research

Development of Desfluoro Bicalutamide (B1683754) Derivatives for Enhanced Activity

Incorporation of Perfluoro and Fluorinated Groups in Novel Analogues

The introduction of fluorinated groups into molecular structures is a key strategy in medicinal chemistry, as it can significantly alter the physicochemical and biological properties of a compound due to a combination of electrostatic, steric, and lipophilic effects. In the context of Desfluoro Bicalutamide research, this approach is explored to create novel analogues with potentially enhanced activity or modified characteristics.

The synthesis of fluorinated analogues often involves reacting substituted anilines with methacryloyl chloride, followed by a Michael addition of the relevant substituted thiophenols. Subsequent oxidation of the resulting thioether intermediates yields the final sulfone derivatives. For instance, simple processes have been developed for the preparation of impurities of bicalutamide, including fluorinated versions such as bical-2-fluoro and bical-3-fluoro. The synthesis of these related compounds provides a framework that can be adapted for the creation of novel fluorinated derivatives of Desfluoro Bicalutamide.

Table 1: Examples of Fluorinated Bicalutamide Analogues

| Compound Name | Common Name/Synonym |

|---|---|

| N-[4-cyano-3-(trifluoromethyl)phenyl]-3-(2-fluorophenyl)sulfonyl-2-hydroxy-2-methylpropanamide | bical-2-fluoro |

| N-[4-cyano-3-(trifluoromethyl)phenyl]-3-(3-fluorophenyl)sulfonyl-2-hydroxy-2-methylpropanamide | bical-3-fluoro; Bicalutamide Related Compound B |

Stereoselective Synthesis and Chiral Impurity Profiling of Desfluoro Bicalutamide

Desfluoro Bicalutamide possesses a chiral center at the carbon atom bearing the hydroxyl group, meaning it exists as a pair of enantiomers ((R) and (S)-isomers). Synthetic routes often produce the compound as a racemic mixture, which is a 1:1 mixture of both enantiomers. The synthesis of sulfide (B99878) precursors to bicalutamide analogues, for example, typically affords the products as racemic mixtures.

Given the stereospecific nature of drug-receptor interactions, controlling the stereochemical purity is a critical aspect of pharmaceutical research and development. Chiral impurity profiling is essential to ensure the quality and safety of the active pharmaceutical ingredient (API). The formation of impurities like Desfluoro Bicalutamide must be monitored and controlled from the earliest stages of the manufacturing process. Regulatory guidelines often set strict limits for impurities, and in many cases, chiral impurities must be controlled in the drug substance.

Enantiomeric Separation and Characterization Techniques

Separating and characterizing the individual enantiomers of Desfluoro Bicalutamide is crucial for evaluating their distinct biological activities. High-performance liquid chromatography (HPLC) is a primary technique used for this purpose, often employing chiral stationary phases (CSPs). Polysaccharide-derived CSPs are recognized as powerful tools for the chromatographic separation of enantiomers due to their broad applicability. A simple reverse-phase HPLC method has been developed to separate Bicalutamide from its process-related impurities, including Impurity A (Desfluoro Bicalutamide).

Once separated, the absolute configuration of each enantiomer must be determined. This is a complex process that often involves a combination of analytical techniques. X-ray crystallography provides definitive information on the three-dimensional structure of a molecule, establishing the relative and absolute configuration at chiral centers. In cases where suitable crystals for X-ray analysis cannot be obtained, researchers may synthesize closely related analogues that are more amenable to crystallization. The structural assignment can then be extended to the target molecule and verified using other methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with quantum chemical calculations.

Table 2: Techniques for Enantiomeric Separation and Characterization

| Technique | Application in Chiral Analysis |

|---|---|

| Chiral HPLC | Separation of individual enantiomers from a racemic mixture. |

| X-Ray Crystallography | Determination of the absolute configuration of stereogenic centers in a crystalline state. |

| NMR Spectroscopy | Characterization of separated enantiomers and diastereomers; used with computational methods to confirm structural assignments. |

| Quantum Chemical Calculations | Used to calculate and predict NMR chemical shifts to help verify the absolute configuration of chiral molecules. |

Impact of Chiral Purity on Research Outcomes

The chiral purity of a compound like Desfluoro Bicalutamide has a profound impact on research outcomes because enantiomers of a chiral drug can exhibit significantly different pharmacological and pharmacokinetic properties. Research on bicalutamide analogues has consistently shown that the biological activity is highly dependent on the stereochemistry.

Specifically, for analogues of bicalutamide, the (R)-isomers demonstrate a much higher binding affinity for the androgen receptor (AR) compared to their corresponding (S)-isomers. This stereoselectivity means that the desired therapeutic effect is predominantly associated with one enantiomer, while the other (the distomer) may be less active, inactive, or even contribute to different biological effects.

Therefore, conducting research with a racemic mixture of Desfluoro Bicalutamide can lead to ambiguous or misleading results. The observed biological activity would be a composite of the effects of both the (R) and (S) enantiomers. Using enantiomerically pure compounds is essential for accurately determining structure-activity relationships, understanding the mechanism of action, and obtaining a clear pharmacological profile. The use of single-enantiomer drugs can lead to improved therapeutic indices and simpler pharmacokinetics.

Iii. Molecular and Cellular Mechanisms of Action of Desfluoro Bicalutamide

Androgen Receptor Binding and Antagonism by Desfluoro Bicalutamide (B1683754)

The primary mechanism by which desfluoro bicalutamide functions is through its interaction with the androgen receptor. This interaction is characterized by competitive inhibition and subsequent modulation of the receptor's activity.

Desfluoro bicalutamide acts as a competitive antagonist of the androgen receptor. scbt.com It directly competes with endogenous androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), for binding to the ligand-binding domain (LBD) of the AR. scbt.comcardiff.ac.uk By binding to the AR without activating it, desfluoro bicalutamide effectively blocks the binding of androgens and prevents the initiation of downstream signaling. patsnap.com This competitive inhibition is a key feature of its antiandrogenic activity. scbt.com The affinity of bicalutamide for the AR is lower than that of androgens, but it is administered at concentrations high enough to effectively compete for binding. researchgate.net

Upon binding of an agonist like DHT, the androgen receptor undergoes a conformational change, dissociates from chaperone proteins, dimerizes, and translocates from the cytoplasm into the nucleus. frontiersin.org Once in the nucleus, the AR binds to specific DNA sequences known as androgen response elements (AREs) in the regulatory regions of target genes, thereby modulating their transcription. cardiff.ac.uk

Bicalutamide, the parent compound of desfluoro bicalutamide, has been shown to inhibit the nuclear translocation of the androgen receptor. frontiersin.orgnih.gov However, some studies suggest that bicalutamide-bound AR can still translocate to the nucleus and bind to DNA. nih.gov Despite this, the receptor remains transcriptionally inactive. nih.gov This suggests that the antagonistic effect is not solely due to the inhibition of nuclear import but also involves downstream events.

The transcriptional activity of the androgen receptor is dependent on the interaction between its N-terminal domain (NTD) and C-terminal ligand-binding domain (LBD), as well as the recruitment of coactivator proteins. Agonist binding induces a conformational change that facilitates the N/C interaction and creates a surface for coactivator binding.

Bicalutamide binding to the AR LBD induces a conformation that is distinct from that induced by agonists. This altered conformation prevents the productive interaction between the N- and C-termini of the receptor. nih.gov Furthermore, bicalutamide-liganded AR is unable to effectively recruit essential coactivator proteins, such as steroid receptor coactivator-1 (SRC-1). nih.govnih.gov This failure to recruit coactivators is a critical aspect of its antagonistic function, leading to the assembly of a transcriptionally inactive receptor complex on the DNA. nih.gov

| Feature | Agonist (e.g., DHT) Binding | Desfluoro Bicalutamide Binding |

| AR Conformation | Active | Inactive |

| N/C Interaction | Promoted | Inhibited nih.gov |

| Coactivator Recruitment | Enabled | Blocked nih.govnih.gov |

| Transcriptional Activity | Activated | Inhibited nih.gov |

Downstream Cellular Signaling Pathways Modulated by Desfluoro Bicalutamide

The antagonistic action of desfluoro bicalutamide at the androgen receptor level translates into the modulation of various downstream cellular signaling pathways that are critical for prostate cancer cell growth and progression.

The androgen receptor regulates the expression of a suite of genes involved in prostate cell function and growth. Key examples include prostate-specific antigen (PSA, encoded by the KLK3 gene) and transmembrane protease, serine 2 (TMPRSS2). oncotarget.comscholars.direct The expression of these genes is under the control of androgen-responsive elements in their promoter regions. mdpi.com

By preventing the proper activation of the androgen receptor, desfluoro bicalutamide and its parent compound lead to the downregulation of these androgen-regulated genes. oncotarget.comscholars.direct For instance, treatment with bicalutamide has been shown to suppress the DHT-stimulated expression of PSA and TMPRSS2. oncotarget.comnih.gov This inhibition of target gene expression is a direct consequence of the impaired transcriptional activity of the AR.

Recent studies have indicated that while anti-androgens like bicalutamide can suppress AR-mediated cell growth, they may also influence other signaling pathways, sometimes with unintended consequences. One such pathway is the transforming growth factor-beta (TGF-β) signaling cascade.

Some research suggests that anti-androgen treatment can enhance prostate cancer cell invasion through the activation of the TGF-β1/Smad3 signaling pathway, leading to increased expression of matrix metalloproteinase 9 (MMP9). nih.govnih.gov TGF-β signaling can play a dual role in cancer, initially acting as a tumor suppressor but later promoting metastasis. nih.gove-century.us The activation of this pathway by some anti-androgens might represent a mechanism of treatment resistance and potential for increased metastasis. nih.gov It is important to note that this area of research is complex, and the interplay between AR inhibition and other signaling pathways is a subject of ongoing investigation. oncotarget.compcom.edu

Mechanisms of Cell Growth Inhibition and Apoptosis Induction by Desfluoro Bicalutamide Analogues

Extensive research has focused on synthesizing and evaluating analogues of bicalutamide, including desfluoro bicalutamide derivatives, to enhance their antiproliferative effects against various prostate cancer cell lines. These cell lines represent different stages and characteristics of prostate cancer, providing a comprehensive in vitro model system. The cell lines commonly used include LNCaP (androgen-sensitive, expresses a mutated androgen receptor), 22Rv1 (androgen-sensitive, expresses both full-length AR and a constitutively active splice variant), DU-145 (androgen-insensitive, AR-negative), and VCaP (androgen-sensitive, overexpresses wild-type AR).

A study involving a series of fifteen bicalutamide analogues, which included sulfide (B99878), deshydroxy, sulfone, and O-acetylated derivatives, demonstrated varied antiproliferative activities. nih.gov Among these, the deshydroxy analogue, also a type of desfluoro bicalutamide, emerged as a particularly potent compound. nih.gov This deshydroxy sulfide bicalutamide derivative (compound 16 in the study) exhibited significantly enhanced activity compared to bicalutamide across all four tested cell lines: 22Rv1, DU-145, LNCaP, and VCaP. nih.gov Specifically, it showed a nearly seven-fold increase in activity in the 22Rv1 cell line and a four to five-fold enhancement in the other three cell lines. nih.gov Another deshydroxy sulfide analogue (compound 17) also showed improved activity in all cell lines. nih.gov

Further modifications, such as the creation of sulfoxide (B87167) derivatives, have also been explored. One such sulfoxide analogue (compound 28) displayed a significant improvement in anticancer activity across the 22Rv1, DU-145, LNCaP, and VCaP cell lines when compared to both bicalutamide and the second-generation antiandrogen, enzalutamide (B1683756). researchgate.net The IC50 values for this compound ranged from 9.09 to 31.11 µM, while bicalutamide's IC50 values were between 45.20 and 51.61 µM. researchgate.net

The following table summarizes the in vitro antiproliferative activity of selected desfluoro bicalutamide analogues compared to bicalutamide and enzalutamide.

| Compound | Cell Line | IC50 (µM) |

| Deshydroxy Sulfide Analogue (16) nih.gov | 22Rv1 | 6.59 |

| DU-145 | 8.22 | |

| LNCaP | 10.86 | |

| VCaP | Not specified | |

| Sulfoxide Analogue (28) researchgate.net | 22Rv1 | 9.09 - 31.11 |

| DU-145 | 9.09 - 31.11 | |

| LNCaP | 9.09 - 31.11 | |

| VCaP | 9.09 - 31.11 | |

| Bicalutamide nih.govresearchgate.net | 22Rv1, DU-145, LNCaP, VCaP | 45.20 - 51.61 |

| Enzalutamide researchgate.net | 22Rv1, DU-145, LNCaP, VCaP | 11.47 - 53.04 |

This table presents a summary of IC50 values from the referenced studies. The range for the sulfoxide analogue reflects the activity across the four cell lines.

Bicalutamide is known to induce apoptosis, or programmed cell death, in prostate cancer cells, although the precise mechanisms are still under investigation. nih.gov Studies have shown that bicalutamide can trigger apoptosis in both androgen-dependent and androgen-independent prostate cancer cell lines. nih.gov In androgen-dependent PWR-1E cells, bicalutamide-induced apoptosis appears to be mediated through a caspase-dependent pathway. nih.gov In contrast, in the androgen-independent PC-3 cell line, the apoptotic process is partially dependent on calpain, a calcium-dependent protease, and is only partially inhibited by pan-caspase inhibitors. nih.gov

While direct studies on the specific apoptotic pathways induced by desfluoro bicalutamide analogues are less common, their enhanced antiproliferative activity suggests a potent induction of cell death. The combination of celastrol (B190767) with bicalutamide has been shown to enhance cytotoxicity and promote apoptosis in prostate cancer cells. biorxiv.org This combination therapy was also found to trigger immunogenic cell death (ICD), suggesting a broader impact on the tumor microenvironment. biorxiv.org It is plausible that potent desfluoro bicalutamide analogues could similarly engage and enhance these programmed cell death pathways, contributing to their superior anticancer effects. Further research is needed to delineate the specific molecular players and pathways involved in apoptosis induction by these novel analogues.

Investigations into Resistance Mechanisms to Bicalutamide and Potential Overcoming Strategies with Desfluoro Bicalutamide Analogues

A significant challenge in the treatment of prostate cancer with bicalutamide is the development of acquired resistance. One of the primary mechanisms underlying this resistance is the emergence of mutations in the androgen receptor (AR) gene. nih.govnih.gov These mutations can alter the structure of the AR's ligand-binding domain (LBD), leading to a phenomenon where the antiandrogen, bicalutamide, is converted into an agonist, thereby paradoxically promoting tumor growth. nih.gov

A well-documented mutation is the W742C (previously W741C/L) substitution, which has been identified in LNCaP cells that have developed resistance to bicalutamide. nih.govpnas.org This mutation allows bicalutamide to activate the AR, leading to enhanced transcriptional activity. nih.gov The crystal structure of the W741L mutant AR LBD bound to R-bicalutamide revealed that the B ring of the drug occupies the space normally taken by the indole (B1671886) ring of tryptophan-741 in the wild-type receptor. pnas.org Other common mutations in the AR LBD associated with resistance include T877A, T877S, and H874Y. nih.gov These mutations can increase the flexibility of the H12 helix of the LBD, which is thought to reduce the binding affinity of bicalutamide. nih.gov

Another key resistance mechanism is the overexpression of the AR itself. nih.govnih.gov Even in the absence of mutations, an increased number of ARs can enhance the cell's sensitivity to low levels of androgens, rendering bicalutamide less effective. nih.gov

The development of desfluoro bicalutamide analogues with modified structures aims to overcome these resistance mechanisms. By altering the chemical structure, these new compounds may have improved binding affinity to both wild-type and mutated ARs, or they may be less susceptible to being converted into agonists by mutant receptors. The enhanced antiproliferative activity of certain desfluoro bicalutamide analogues in cell lines like 22Rv1, which expresses an AR splice variant, suggests they may be effective against some forms of resistance. nih.gov

Another significant contributor to bicalutamide resistance is the activity of ATP-binding cassette (ABC) transporters, which function as drug efflux pumps. nih.govresearchgate.net These proteins actively transport drugs out of the cancer cell, reducing the intracellular concentration of the therapeutic agent and thereby diminishing its efficacy. escholarship.org Two key efflux pumps implicated in bicalutamide resistance in prostate cancer are P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). nih.govresearchgate.net

Studies have demonstrated that both P-gp and BCRP are involved in the efflux of bicalutamide from both androgen-sensitive (LNCaP) and androgen-independent (PC-3) prostate cancer cells. researchgate.net The inhibition of these pumps has been shown to significantly enhance the antiproliferative effect of bicalutamide. For instance, in LNCaP cells, the co-administration of a P-gp/BCRP inhibitor with bicalutamide reduced the EC50 value from 51.9 µM to 17.8 µM. researchgate.netacs.org Similarly, in PC-3 cells, the EC50 was reduced from 150 µM to 60 µM. researchgate.netacs.org

The design of desfluoro bicalutamide analogues could potentially address this resistance mechanism. By modifying the chemical properties of the molecule, it may be possible to create compounds that are not recognized as substrates by these efflux pumps. A compound that is a poor substrate for P-gp and BCRP would be expected to accumulate to higher intracellular concentrations, thereby exerting a more potent therapeutic effect, even in cells that overexpress these transporters. Further investigation into the interaction of desfluoro bicalutamide analogues with these efflux pumps is warranted to explore this potential advantage.

The development of resistance to bicalutamide is a complex process that also involves epigenetic modifications and the activity of chaperone proteins. While direct evidence linking desfluoro bicalutamide analogues to the modulation of DNA methyltransferases (DNMTs) and heat shock proteins (HSPs) is not yet established, the broader context of bicalutamide resistance provides important clues.

Epigenetic alterations, including changes in DNA methylation patterns, can contribute to the overexpression of the androgen receptor, a key driver of resistance. nih.gov Although specific studies on DNMT modulation by desfluoro bicalutamide are lacking, targeting epigenetic regulators is a recognized strategy in cancer therapy.

Heat shock proteins, particularly Hsp90, act as molecular chaperones that are crucial for the proper folding and stability of the androgen receptor. The antagonist-bound AR has been shown to have a stabilized association with heat shock proteins. pnas.org This interaction is part of the mechanism of bicalutamide's antagonistic action. It is conceivable that resistance could develop through alterations in this chaperone-dependent pathway. For instance, increased levels or activity of HSPs could potentially stabilize mutant or overexpressed AR, contributing to drug resistance.

While the direct effects of desfluoro bicalutamide analogues on DNMTs and HSPs remain to be investigated, their potential to overcome bicalutamide resistance may involve indirect modulation of these pathways. By more effectively targeting the AR, these analogues might circumvent the need for high levels of chaperone activity or could be less susceptible to the effects of epigenetic changes that drive AR overexpression.

Development of AR Degraders (PROTACs) utilizing Desfluoro Bicalutamide Analogues

The development of resistance to traditional androgen receptor (AR) antagonists has spurred the exploration of alternative therapeutic strategies, including the use of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system to eliminate specific target proteins. researchgate.net They consist of a ligand that binds to the target protein, a linker, and a ligand that recruits an E3 ubiquitin ligase. researchgate.net This ternary complex formation leads to the ubiquitination of the target protein and its subsequent degradation by the proteasome. researchgate.net

While direct research on PROTACs derived specifically from desfluoro-bicalutamide is not extensively documented in publicly available literature, significant progress has been made in developing PROTACs using analogues of bicalutamide. This research provides a strong foundation and rationale for the potential use of desfluoro-bicalutamide in a similar capacity. One key study noted that the fluorine atom of bicalutamide was not essential for its anti-AR activity, suggesting that desfluoro-bicalutamide could serve as a viable warhead for an AR-targeting PROTAC. mdpi.com

A notable advancement in this area involves the design and synthesis of a series of PROTACs that couple bicalutamide analogues with thalidomide (B1683933), a ligand for the cereblon (CRBN) E3 ubiquitin ligase. researchgate.netnih.gov These PROTACs were evaluated for their ability to induce the degradation of the androgen receptor in cancer cells.

One of the most effective compounds to emerge from this research was designated compound 13b . researchgate.netnih.gov This PROTAC demonstrated successful targeted degradation of the androgen receptor in AR-positive prostate cancer cell lines. researchgate.netnih.gov

Key Research Findings for Bicalutamide Analogue PROTACs:

Researchers synthesized a series of novel AR antagonists based on the structure of bicalutamide. mdpi.com An analogue identified as compound 5a showed potent AR antagonist activity and was selected as the warhead for conjugation with thalidomide via a polyethylene (B3416737) glycol (PEG) linker to create a panel of PROTACs. mdpi.com

The resulting PROTACs were tested for their efficacy in degrading the AR protein. Immunoblotting experiments confirmed that all the synthesized PROTACs could induce AR degradation to some extent. mdpi.com Among these, compounds 13b and 13c were identified as being highly efficient in reducing AR protein levels. mdpi.com

Further investigation in LNCaP prostate cancer cells, which are sensitive to androgens, revealed that compound 13b induced AR degradation in a dose- and time-dependent manner. mdpi.com The half-maximal degradation concentration (DC50) for compound 13b in LNCaP cells was determined to be 5.211 µM. mdpi.com

Interestingly, compound 13b was also effective in degrading a variant of the androgen receptor, AR-V7, which is often associated with resistance to anti-androgen therapies. mdpi.com The pro-apoptotic effects of compound 13b were demonstrated by an increase in the pro-apoptotic protein Bax and a decrease in the oncoprotein c-Myc in AR-dependent LNCaP cells. nih.gov

The proposed mechanism of action for these bicalutamide analogue-based PROTACs involves the formation of a ternary complex between the PROTAC, the androgen receptor, and the CRBN E3 ligase, leading to the ubiquitination and proteasomal degradation of the AR protein. mdpi.com

The table below summarizes the key characteristics and findings related to the development of these pioneering AR-degrading PROTACs based on bicalutamide analogues.

| Compound ID | Warhead (AR Ligand) | E3 Ligase Ligand | Linker Type | Key Findings | Reference |

| 13b | Bicalutamide Analogue (5a) | Thalidomide | Polyethylene Glycol (PEG) | Efficiently degrades AR in a dose- and time-dependent manner (DC50 = 5.211 µM in LNCaP cells). Also degrades AR-V7. Induces apoptosis in AR-dependent cells. | researchgate.netmdpi.comnih.gov |

| 13c | Bicalutamide Analogue (5a) | Thalidomide | Polyethylene Glycol (PEG) | Showed highly efficient reduction of AR protein levels. | mdpi.com |

These findings underscore the potential of using bicalutamide analogues, and by extension desfluoro-bicalutamide, as a scaffold for the development of novel AR-degrading PROTACs to overcome resistance in prostate cancer.

Iv. Structure Activity Relationship Sar Studies of Desfluoro Bicalutamide and Its Analogues

Elucidation of Key Structural Features for AR Antagonism and Antiproliferative Activity

Extensive SAR studies on bicalutamide (B1683754) and its analogues have identified several key structural features that are critical for their biological activity. researchgate.net These studies typically involve synthesizing a series of related compounds with systematic modifications to different parts of the molecule and then evaluating their effects on AR binding and cancer cell growth.

The general structure of bicalutamide analogues can be divided into three main areas for modification: Ring A, Ring B, and the linker region connecting them. researchgate.net The nature of the substituents on the two aromatic rings (A and B) and the composition of the linker region significantly impact the compound's antiproliferative activity.

For instance, the presence of a trifluoromethyl-substituted anilide is considered critical for the biological activity of bicalutamide and related compounds like enzalutamide (B1683756). newdrugapprovals.org Modifications involving the introduction of fluoro-, trifluoromethyl-, and trifluoromethoxy groups at various positions on both aromatic rings have been explored to enhance pharmacological properties. newdrugapprovals.org These modifications can lead to a marked improvement in in vitro antiproliferative activities against various human prostate cancer cell lines. newdrugapprovals.org

One study synthesized a series of deshydroxy bicalutamide derivatives by reacting substituted thiophenols with different phenylacrylamide derivatives. nih.gov This resulted in twenty-three novel compounds lacking the central hydroxyl group. Several of these analogues showed improved inhibitory activities against the LNCaP prostate cancer cell line compared to bicalutamide. nih.gov Notably, novel double-branched bicalutamide analogues, isolated as by-products, demonstrated the best activity across three different prostate cancer cell lines (LNCaP, VCaP, and PC3). nih.gov The most active of these, compound 28, showed a more than 40-fold improvement over bicalutamide and a more than 3-fold improvement over enzalutamide in the LNCaP cell line. nih.gov

Antiproliferative Activity of Deshydroxy Bicalutamide Analogues

| Compound | Modification | Cell Line | IC50 (µM) | Fold Improvement vs. Bicalutamide |

|---|---|---|---|---|

| Bicalutamide | Parent Compound | LNCaP | 20.44 | - |

| Enzalutamide | Reference Drug | LNCaP | 1.36 | - |

| Compound 28 | Double Branched Analogue | LNCaP | 0.43 | >40 |

| Deshydroxy Analogue (16) | Sulfide (B99878) Derivative | 22Rv1 | 6.59 | ~7 |

| Deshydroxy Analogue (16) | Sulfide Derivative | DU-145 | 8.22-10.86 | 4-5 |

The hydroxyl and amide groups in the bicalutamide scaffold play crucial roles in its interaction with the androgen receptor. It has been reported that the amide nitrogen and the hydroxyl group are vital for the anti-androgen activity of bicalutamide, primarily through the formation of hydrogen bonds with the receptor.

The introduction of fluorine atoms or perfluorinated groups into the bicalutamide structure has been a key strategy to enhance its pharmacological properties. newdrugapprovals.org Fluorine can alter a molecule's lipophilicity, metabolic stability, and binding affinity. encyclopedia.pub

The strategic placement of fluorine atoms can significantly impact a compound's activity. For example, in some molecular designs, a fluorine atom can lead a part of the molecule deeper into a protein's hydrophobic pocket, thereby increasing the drug's potency. encyclopedia.pub The introduction of fluoro-, trifluoromethyl-, and trifluoromethoxy groups in various positions on both aromatic rings of bicalutamide has led to new analogues with improved in vitro antiproliferative activities. newdrugapprovals.org These modifications have been shown to maintain full AR antagonism. newdrugapprovals.org

Furthermore, the addition of fluorine can block metabolic oxidation at certain positions on the aromatic rings, which can improve the metabolic stability of the compound. encyclopedia.pub

Computational Approaches in Desfluoro Bicalutamide SAR

Computational methods are invaluable tools in the study of structure-activity relationships, providing insights that can guide the rational design of new and more effective drug candidates.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to identify correlations between the chemical structure of a series of compounds and their biological activity. Both 2D and 3D QSAR approaches have been employed to study bicalutamide analogues. jptcp.com

In 2D QSAR, various molecular descriptors are calculated for a set of compounds and correlated with their biological activity. This can help identify which physicochemical properties are important for activity. jptcp.com For bicalutamide derivatives, 2D QSAR studies have been performed on different prostate cancer cell lines, yielding high correlation coefficients in some cases. jptcp.com

3D QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a three-dimensional representation of the structural features that influence activity. mdpi.com These models can generate contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, hydrophobicity, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity. mpu.edu.mo For bicalutamide analogues, 3D QSAR models have been developed that show good predictive ability, offering valuable insights for the design of new antagonists. jptcp.commpu.edu.mo

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding of ligands to their target proteins at an atomic level. nih.gov

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and key interactions. mdpi.com For desfluoro-bicalutamide analogues, docking studies have been used to understand how different structural modifications affect the binding to the androgen receptor's ligand-binding domain (LBD). nih.govcardiff.ac.uk These studies can reveal important hydrogen bonds and hydrophobic interactions that contribute to binding affinity. mdpi.com

Molecular dynamics simulations provide a dynamic view of the ligand-receptor complex over time, allowing for the study of conformational changes and the stability of the interaction. frontiersin.org MD simulations have been used to investigate the structural basis of bicalutamide's antagonism of the AR. nih.gov These simulations have shown that bicalutamide can induce conformational changes in the receptor, such as the displacement of helix 12, which disrupts the coactivator binding site and leads to the inactivation of transcription. nih.gov The absence of a crystal structure for the antagonist-bound wild-type AR makes these computational models particularly valuable for understanding the mechanism of antagonism and for the rational design of new antiandrogens. nih.govnih.gov

V. Preclinical Efficacy Studies of Desfluoro Bicalutamide Analogues

Evaluation of Desfluoro Bicalutamide (B1683754) Analogues in Combination Therapies

Detailed preclinical evaluations focusing specifically on desfluoro bicalutamide analogues in combination therapy settings are not present in the available research. The following sections outline the areas where such research would be necessary to establish the synergistic potential of these compounds.

There are no specific preclinical studies available that demonstrate or quantify a synergistic effect between desfluoro bicalutamide analogues and Androgen Deprivation Therapy (ADT). While the combination of the parent drug, bicalutamide, with ADT (a strategy known as combined androgen blockade) is a well-established clinical practice, similar efficacy data for its desfluoro analogues have not been published. Research would be required to determine if these analogues enhance the effects of ADT in suppressing prostate cancer cell growth and survival.

The scientific literature lacks preclinical data on the combined efficacy of desfluoro bicalutamide analogues with other targeted anti-cancer agents.

PI3K-Akt Inhibitors: The PI3K/Akt signaling pathway is a critical driver of prostate cancer progression, and its inhibition is a key therapeutic strategy. Crosstalk between the androgen receptor and PI3K/Akt pathways suggests that a dual blockade could be effective. However, no studies were found that specifically tested desfluoro bicalutamide analogues with PI3K-Akt inhibitors to assess for synergistic or additive anti-tumor activity.

5α-reductase inhibitors: These agents block the conversion of testosterone (B1683101) to the more potent dihydrotestosterone (B1667394) (DHT). Combining them with an androgen receptor antagonist is a rational approach to more completely suppress androgen signaling. While this strategy has been explored with bicalutamide, there is no available research detailing preclinical outcomes for such a combination involving desfluoro bicalutamide analogues.

No preclinical studies have been published that evaluate the potential of desfluoro bicalutamide analogues to act as radiosensitizers or to enhance the efficacy of ionizing radiation. For the parent compound bicalutamide, research has shown it can inhibit androgen-mediated effects following radiation. However, whether desfluoro bicalutamide analogues share this property or offer any advantage in a combined modality approach with radiation remains uninvestigated in the available literature.

Vi. Pharmacological and Toxicological Research on Desfluoro Bicalutamide Analogues

Absorption, Distribution, Metabolism, and Excretion (ADME) of Desfluoro Bicalutamide (B1683754) Analogues

The ADME properties of a drug candidate are critical determinants of its clinical success. For analogues of desfluoro bicalutamide, understanding these characteristics is essential for predicting their behavior in the body.

Stereospecific Metabolism and Metabolite Identification

Bicalutamide is administered as a racemate, a mixture of two mirror-image isomers (enantiomers), (R)-bicalutamide and (S)-bicalutamide. However, its antiandrogenic activity is almost exclusively attributed to the (R)-enantiomer. nih.gov The metabolism of bicalutamide is stereospecific. The inactive (S)-enantiomer is primarily and rapidly metabolized by glucuronidation. drugbank.com In contrast, the active (R)-enantiomer undergoes a slower metabolic process, which involves oxidation to an inactive metabolite followed by glucuronidation. drugbank.com This differential metabolism leads to a much longer half-life for the active (R)-isomer. wikipedia.org

While specific studies on the stereospecific metabolism of desfluoro bicalutamide analogues are not extensively detailed in publicly available literature, it is highly probable that they follow a similar metabolic pathway to bicalutamide. The core structure, which dictates the stereochemistry and the sites of metabolic attack, remains largely the same. Therefore, it is anticipated that the (R)-enantiomers of desfluoro bicalutamide analogues would be the active moieties and would be metabolized more slowly than their (S)-counterparts. The primary metabolites would likely be hydroxylated derivatives and their glucuronide conjugates. wikipedia.org

Potential for Drug-Drug Interactions (e.g., Cytochrome P450 inhibition)

Drug-drug interactions are a significant concern in clinical practice, often arising from the inhibition or induction of cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a vast number of drugs. In vitro studies have indicated that (R)-bicalutamide has the potential to inhibit several CYP isoenzymes, including CYP3A4, and to a lesser extent, CYP2C9, CYP2C19, and CYP2D6. nih.gov However, in vivo studies using midazolam as a specific marker for CYP3A4 activity have not shown any clinically relevant inhibition with bicalutamide at a dosage of 150 mg. nih.govwikipedia.org

For desfluoro bicalutamide analogues, a similar potential for CYP enzyme inhibition in vitro can be expected due to structural similarities. Caution should be exercised when co-administering these analogues with substrates of CYP3A4. fda.gov It is also important to note that some studies have identified bicalutamide as a strong inhibitor of CYP27A1 (cholesterol 27-hydroxylase) and an inhibitor of CYP46A1 (cholesterol 24-hydroxylase) in vitro, though the clinical significance of these findings is yet to be determined. wikipedia.orgnih.gov

Table 1: In Vitro Cytochrome P450 Inhibition by (R)-Bicalutamide

| CYP Isoenzyme | Inhibitory Potential |

|---|---|

| CYP3A4 | Inhibitor fda.gov |

| CYP2C9 | Lesser inhibitory effects fda.gov |

| CYP2C19 | Lesser inhibitory effects fda.gov |

In Vitro and In Vivo Toxicology Studies of Desfluoro Bicalutamide Analogues

Preclinical toxicology studies are paramount to identify potential safety concerns before a drug candidate can be considered for human trials.

Cytotoxicity in Non-Cancerous Cell Lines

While the primary goal of antiandrogen therapy is to inhibit the growth of prostate cancer cells, it is crucial to assess the cytotoxic effects on non-cancerous cells to understand the potential for off-target toxicity. Studies on bicalutamide have shown that it can selectively damage certain types of non-cancerous cells. For instance, one study revealed that bicalutamide selectively damaged rat mesangial cells, which are specialized cells in the kidney, as compared to tubular cells. mdpi.com Another study investigating the combination of the plant-derived compound quercetin (B1663063) with bicalutamide found that this combination had a high cytotoxic effect on prostate cancer cells while causing minor injury to normal mouse fibroblast cell lines. nih.gov

Although specific data on the cytotoxicity of desfluoro bicalutamide analogues in a wide range of non-cancerous cell lines is limited, these findings with bicalutamide suggest that renal cell lines and fibroblasts would be important to include in future toxicological screenings of these new chemical entities.

Organ-Specific Toxicity Assessments in Animal Models

Animal models provide a more comprehensive understanding of the potential organ-specific toxicities of drug candidates. Toxicological studies of bicalutamide in animals have revealed effects that are closely associated with its anti-androgenic activity. These include atrophy of the prostate, testes, and seminal vesicles. nih.gov

Furthermore, bicalutamide has been shown to cause liver enlargement in rodents and dogs, acting as a mixed-function oxidase inducer in these species, though this effect has not been observed in humans. nih.gov Cases of severe liver injury have been reported in post-marketing surveillance of bicalutamide. fda.gov Additionally, some animal studies have pointed towards a potential for renal damage. mdpi.comresearchgate.net In rats, long-term administration of bicalutamide led to thyroid hypertrophy and adenoma, while in male mice, it resulted in hepatocellular carcinoma. nih.gov It is important to note that genotoxicity studies for bicalutamide have consistently yielded negative results. nih.gov

For desfluoro bicalutamide analogues, it is plausible that they would exhibit a similar toxicological profile affecting androgen-dependent tissues. Thorough evaluation of liver and kidney function in animal models would be a critical component of their preclinical safety assessment.

Table 2: Summary of Organ-Specific Toxicological Findings for Bicalutamide in Animal Models

| Organ/System | Finding | Species |

|---|---|---|

| Reproductive Organs (Prostate, Testis, Seminal Vesicles) | Atrophy | Rodents, Dogs nih.gov |

| Liver | Enlargement, Enzyme Induction | Rodents, Dogs nih.gov |

| Liver | Hepatocellular Carcinoma | Male Mice nih.gov |

| Thyroid | Hypertrophy, Adenoma | Rats nih.gov |

Pharmacokinetics of Novel Formulations of Desfluoro Bicalutamide Analogues

The formulation of a drug can significantly impact its pharmacokinetic profile, including its absorption and bioavailability. Research into novel formulations of bicalutamide has demonstrated the potential to improve its therapeutic properties.

One area of investigation has been the development of amorphous solid dispersions. A study comparing two investigational formulations of bicalutamide—one with amorphous R-/S-bicalutamide and another with only the R-bicalutamide in a solid dispersion with hydroxypropyl methylcellulose (B11928114) phthalate (B1215562) (HP55S)—found that both formulations exhibited greater bioavailability and a faster rate of systemic absorption compared to the standard clinical formulation. nih.gov The maximum plasma concentration (Cmax) and the area under the curve (AUC), which are measures of drug exposure, increased in approximate proportion to the dose for the R-bicalutamide/HP55S formulation. nih.gov

These findings suggest that advanced formulation strategies could be applied to desfluoro bicalutamide analogues to enhance their pharmacokinetic characteristics. Improving bioavailability could potentially lead to lower required doses and reduced inter-subject variability in drug exposure.

Table 3: Pharmacokinetic Parameters of a Novel Bicalutamide Formulation

| Formulation | Bioavailability | Rate of Absorption |

|---|---|---|

| R-/S-bicalutamide/HP55S | Increased | Faster |

Bioavailability and Systemic Exposure

Bicalutamide, the parent compound, is administered as a racemate, but its antiandrogenic activity is almost exclusively attributed to the (R)-enantiomer. The (R)-enantiomer of Bicalutamide exhibits a long plasma elimination half-life of approximately one week and accumulates about tenfold in plasma with daily administration nih.govnih.gov. In contrast, the (S)-enantiomer is cleared much more rapidly nih.gov. At steady state, the concentration of (R)-bicalutamide is about 100 times higher than that of the (S)-enantiomer nih.gov.

The absolute bioavailability of Bicalutamide is not known, but it is well-absorbed orally. wikipedia.org. The absorption of (R)-Bicalutamide is slow and can be saturated, though it is not affected by the presence of food nih.gov. Plasma concentrations of the active (R)-enantiomer increase in a linear fashion with doses up to 50 mg, but this linearity is lost at higher doses, plateauing above 300 mg nih.gov. After 12 weeks of daily 50 mg doses, the steady-state plasma concentration of (R)-bicalutamide is approximately 9 µg/mL nih.gov.

Bicalutamide is extensively metabolized in the liver, primarily through oxidation and glucuronidation wikipedia.orgfabad.org.tr. The (R)-enantiomer is mainly metabolized by cytochrome P450 (CYP3A4), while the (S)-enantiomer predominantly undergoes glucuronidation nih.govfabad.org.tr. The resulting metabolites are excreted in almost equal amounts in urine and feces nih.govfabad.org.tr.

The pharmacokinetic parameters for the enantiomers of Bicalutamide following a single 50 mg oral dose are summarized in the table below.

| Parameter | (R)-Bicalutamide | (S)-Bicalutamide | Racemic Bicalutamide |

| Absorption Rate Constant (ka) | 0.030 ± 0.007 (1/h) | 1.1 ± 0.3 (1/h) | 0.031 ± 0.008 (1/h) |

| Elimination Rate Constant (kd) | 0.11 ± 0.01 (1/day) | 2.5 ± 0.2 (1/day) | 0.11 ± 0.01 (1/day) |

| Area Under the Curve (AUC∞) | 2309 ± 250 (µg·h/L) | 21 ± 3 (µg·h/L) | 2330 ± 253 (µg·h/L) |

| Data derived from a study in healthy male volunteers. |

Formulation Strategies for Improved Pharmacokinetic Profiles

A significant challenge with Bicalutamide and its analogues is their poor water solubility, which can limit oral bioavailability and preclude parenteral administration nih.gov. Bicalutamide is classified as a Class II drug under the Biopharmaceutical Classification System due to its low solubility (<40 mg/L) and high lipophilicity nih.gov. This necessitates larger oral doses to achieve therapeutic concentrations, potentially impacting patient compliance nih.gov.

To overcome these limitations, various formulation strategies have been investigated to enhance the solubility and dissolution rate of Bicalutamide and its analogues. These strategies include:

Solid Dispersions: Creating solid dispersions of the drug in a polymeric matrix can improve its dissolution properties. One study compared two investigational formulations—amorphous R-/S-bicalutamide and R-bicalutamide alone in a solid dispersion with hydroxypropyl methylcellulose phthalate (HP55S)—to the standard clinical formulation. Both new formulations demonstrated increased bioavailability and a faster rate of systemic absorption nih.gov.

Complexation with Cyclodextrins: Cyclodextrins are used to form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility. Research has shown that forming complexes of Bicalutamide with hydroxypropyl-β-cyclodextrin (HP-β-CyD) and sulfobutylether-β-cyclodextrin (SBE-β-CyD) can significantly enhance its water solubility nih.gov.

Micronization: Reducing the particle size of the drug can increase its surface area, leading to a faster dissolution rate. Pharmaceutical compositions have been developed using micronized Bicalutamide, often within a granulate, to improve dissolution google.com. A dosage form containing micronized Bicalutamide demonstrated that at least 75% of the drug was released within 30 minutes in vitro google.com.

Other Approaches: Other techniques explored to improve the biopharmaceutical properties of lipophilic drugs like Bicalutamide include micellar solubilization, nanoemulsions, hydrotropic solubilization, and lipid-based delivery systems nih.gov.

These formulation advancements aim to improve the pharmacokinetic profile of Bicalutamide analogues, potentially leading to more effective therapeutic outcomes.

Vii. Translational Research and Future Directions for Desfluoro Bicalutamide

Potential Therapeutic Applications Beyond Prostate Cancer

The mechanism of Desfluoro Bicalutamide's parent compound, Bicalutamide (B1683754), involves the competitive inhibition of the androgen receptor (AR), thereby blocking the cellular effects of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) labshake.com. This fundamental action suggests potential utility in any pathology where AR signaling is a key driver of disease progression.

The expression of the androgen receptor is not limited to prostate cancer. Various other malignancies have been shown to be AR-positive, presenting potential opportunities for therapeutic intervention with AR antagonists. Anecdotal reports and preliminary studies in several cancer types suggest that tumors expressing the androgen receptor may be susceptible to hormonal manipulation nih.gov. Research into analogues like Desfluoro Bicalutamide could build upon these findings to explore new oncological indications.

Key oncological areas where AR expression has been identified include:

Bladder Cancer : Studies have reported AR positivity in 13% to 51% of bladder tumors nih.gov. In preclinical models, androgen blockage has been shown to reduce the proliferation and growth of AR-expressing bladder cancer cells nih.gov.

Melanoma : Some reports indicate AR reactivity in up to 40% of melanomas. In-vitro studies have demonstrated that antiandrogens can inhibit the proliferation of human melanoma cell lines nih.gov.

Renal Cell Carcinoma : AR expression has been observed in a subset of renal cell carcinomas, with some studies suggesting that AR positivity may be associated with better progression-free survival nih.gov.

Small Cell Lung Cancer : While initial assessments suggested low hormonal receptor expression, subsequent studies have shown that AR-positive small cell lung cancer cell lines can be stimulated by testosterone and inhibited by antiandrogens nih.gov.

| Cancer Type | Reported Androgen Receptor (AR) Positivity Rate | Potential Therapeutic Implication |

|---|---|---|

| Bladder Cancer | 13% - 51% | AR antagonists could potentially attenuate tumor growth nih.gov. |

| Melanoma | Up to 40% in some studies | Inhibition of proliferation has been observed in AR-positive cell lines with antiandrogen treatment nih.gov. |

| Renal Cell Carcinoma | 14% - 42% | AR positivity has been linked to potentially better progression-free survival nih.gov. |

| Small Cell Lung Cancer | Variable (Observed in select cell lines) | Growth inhibition by antiandrogens has been demonstrated in AR-positive cell lines nih.gov. |

Androgens are integral to the pathophysiology of several non-cancerous conditions, particularly dermatological disorders. Bicalutamide has been used off-label to treat a variety of these conditions, suggesting that its analogues could also be effective.

Skin and Hair Conditions : Androgens are known to play a significant role in conditions such as acne, seborrhea (oily skin), hirsutism (excessive hair growth in women), and androgenic alopecia (pattern hair loss) wikipedia.orgwikipedia.org. Clinical studies have demonstrated that low-dose Bicalutamide is effective in treating hirsutism in women wikipedia.org. The application of Desfluoro Bicalutamide could be explored in these contexts.

Conditions with High Testosterone Levels : Bicalutamide is sometimes used to manage symptoms in women with high androgen levels resulting from conditions like polycystic ovary syndrome (PCOS) wikipedia.org.

Early Puberty : As a potent antiandrogen, Bicalutamide has been investigated as a puberty blocker in boys with gonadotropin-independent precocious puberty wikipedia.org. This highlights a potential area of study for its analogues.

Biomarker Identification and Patient Stratification for Desfluoro Bicalutamide Therapy

The efficacy of targeted therapies hinges on the ability to select patients who are most likely to benefit. For an analogue like Desfluoro Bicalutamide, identifying predictive biomarkers for both response and resistance would be a critical step in its clinical development.

Resistance to antiandrogen therapy in prostate cancer is a significant clinical challenge. Over time, cancer cells can develop mechanisms to evade the effects of drugs like Bicalutamide nih.gov. Understanding these mechanisms is key to identifying biomarkers. Research into Bicalutamide resistance has uncovered several potential contributors, which would be logical starting points for investigating Desfluoro Bicalutamide.

Androgen Receptor (AR) Status : The expression and integrity of the AR are fundamental. AR gene amplification or mutations can lead to resistance, and in some cases, can even convert an antagonist into an agonist, promoting tumor growth bioscientifica.comnih.gov.

Genetic and Molecular Markers : Recent studies have focused on identifying specific genes and microRNAs associated with Bicalutamide resistance. For instance, researchers have identified gene modules involved in RNA splicing that are associated with resistance nih.gov. Another study found that high expression of miR-15b-3p, which targets the KLF2 gene, may weaken sensitivity to Bicalutamide by suppressing ferroptosis jcancer.org.

| Biomarker Category | Specific Example | Relevance to Antiandrogen Resistance |

|---|---|---|

| Receptor Status | Androgen Receptor (AR) mutations/amplification | Can lead to therapy failure or paradoxical tumor stimulation bioscientifica.comnih.gov. |

| Gene Expression | Hub genes in RNA splicing (e.g., SNRNP70, PRPF3) | Modules of these genes have been identified as being related to Bicalutamide resistance nih.gov. |

| MicroRNA | miR-15b-3p | High expression may confer resistance by inhibiting ferroptosis via the KLF2/SLC7A11/GPX4 axis jcancer.org. |

| Signaling Pathways | Fibroblast growth factor (FGF) pathway | Emerging as a potential bypass pathway allowing cancer cells to grow without AR signaling cancer.gov. |

Pharmacogenomics investigates how an individual's genetic makeup affects their response to drugs. For Desfluoro Bicalutamide analogues, pharmacogenomic studies would be essential to personalize therapy. Such studies would aim to identify genetic variations that influence the drug's absorption, distribution, metabolism, and excretion (ADME), as well as variations in the drug's target, the androgen receptor. Although specific pharmacogenomic data on Desfluoro Bicalutamide is not available, the metabolism of Bicalutamide through pathways involving enzymes like CYP3A4 and UGT1A9 provides a framework for future investigation into its analogues wikipedia.org. Identifying genetic polymorphisms in these enzymes could help predict patient response and tailor therapeutic strategies.

Innovative Drug Delivery Systems for Desfluoro Bicalutamide Analogues

Advancements in drug delivery technology offer the potential to improve the therapeutic profile of antiandrogen compounds. For analogues such as Desfluoro Bicalutamide, innovative delivery systems could enhance bioavailability, target the drug to specific tissues, reduce side effects, and improve patient compliance.

Potential delivery systems that could be explored include:

Nanoparticles and Liposomes : These systems can encapsulate drug molecules, protecting them from premature degradation and enabling targeted delivery to cancer cells. This approach can increase drug concentration at the tumor site while minimizing exposure to healthy tissues artixio.com.

Transdermal Patches : Delivering drugs through the skin provides a non-invasive alternative to oral administration, offering sustained release and potentially reducing systemic side effects. This method is already used for some hormone therapies artixio.com.

Microneedle Patches : This emerging technology uses microscopic needles to painlessly bypass the outer layer of the skin, allowing for efficient delivery of drugs directly into the bloodstream or specific skin layers artixio.com. This could be particularly relevant for dermatological applications of AR antagonists.

Development of Next-Generation Androgen Receptor Modulators Based on Desfluoro Bicalutamide Scaffold

The chemical structure of Desfluoro Bicalutamide serves as a valuable scaffold for developing novel AR modulators designed to overcome the limitations of current anti-androgens, such as the development of resistance. researchgate.netresearchgate.net

Unlike traditional antagonists that only block AR activity, Selective Androgen Receptor Degraders (SARDs) are designed to induce the degradation of the AR protein itself. duke.eduresearchgate.net This approach can be more effective, particularly against castration-resistant prostate cancer (CRPC) where AR may be overexpressed or mutated. nih.gov A SARD based on the Desfluoro Bicalutamide scaffold would function by binding to the AR and flagging it for destruction by the cell's natural protein disposal system, the ubiquitin-proteasome pathway. nih.govelifesciences.org This dual mechanism of antagonism and degradation could offer a more complete and sustained inhibition of AR signaling. duke.edu

Proteolysis-targeting chimeras (PROTACs) are a prominent class of bivalent ligands designed to degrade specific proteins. nih.govresearchgate.net A PROTAC is a heterobifunctional molecule composed of three parts: a ligand that binds to the target protein (in this case, an AR ligand derived from the Desfluoro Bicalutamide scaffold), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. nih.gov

By simultaneously binding to both the AR and an E3 ligase, the PROTAC brings the two proteins into close proximity, facilitating the ubiquitination and subsequent proteasomal degradation of the AR. nih.govnih.gov Research has already demonstrated the feasibility of creating PROTACs using bicalutamide analogs to successfully induce AR degradation. nih.gov Applying this strategy to the Desfluoro Bicalutamide scaffold is a logical next step to develop potent and specific AR degraders. ornl.govdntb.gov.ua

Table 2: Comparison of AR Modulation Strategies Based on Desfluoro Bicalutamide Scaffold

| Strategy | Mechanism of Action | Key Advantage |

|---|---|---|

| AR Antagonist (Desfluoro Bicalutamide) | Competitively binds to the AR's ligand-binding domain, blocking androgen binding and receptor activation. nih.gov | Direct inhibition of AR signaling. |

| Selective AR Degrader (SARD) | Binds to the AR and induces a conformational change that leads to its degradation via the proteasome pathway. nih.gov | Overcomes resistance from AR overexpression by eliminating the receptor protein. duke.edunih.gov |

| PROTAC Degrader | A bivalent molecule that links the AR to an E3 ligase, inducing proximity-based ubiquitination and degradation of the AR. nih.gov | Highly potent and catalytic mode of action; can degrade AR mutants that are resistant to traditional antagonists. nih.govnih.gov |

Regulatory Science and Clinical Trial Considerations for Desfluoro Bicalutamide Analogues

The successful translation of Desfluoro Bicalutamide analogues from the laboratory to the clinic requires careful navigation of the regulatory landscape, beginning with comprehensive preclinical studies.

Before a new drug can be tested in humans, a comprehensive data package must be submitted to regulatory agencies like the U.S. Food and Drug Administration (FDA) in an Investigational New Drug (IND) application. allucent.comrenejix.com The preclinical studies that form the basis of this application are known as IND-enabling studies. allucent.com

These studies are designed to provide essential information on the compound's pharmacology and toxicology to ensure it is reasonably safe for initial human trials. criver.comiitri.org A typical IND-enabling program for a Desfluoro Bicalutamide analogue would include:

Pharmacology: Studies to determine the mechanism of action, efficacy in relevant in vitro and in vivo cancer models, and potential off-target effects. allucent.com

Pharmacokinetics (ADME): Assessment of the drug's Absorption, Distribution, Metabolism, and Excretion to understand how the body processes the compound. allucent.com

Toxicology: A battery of tests to identify potential toxicities, including single-dose and repeated-dose studies in at least two animal species (one rodent, one non-rodent). allucent.comiitri.org Genotoxicity and safety pharmacology studies (evaluating effects on central nervous, cardiovascular, and respiratory systems) are also required. iitri.org

Chemistry, Manufacturing, and Controls (CMC): Detailed information on the drug substance's composition, stability, and the manufacturing process to ensure its identity, quality, and purity. renejix.com

Engaging with regulatory agencies through a pre-IND meeting is often recommended to gain feedback on the planned non-clinical program and ensure the development pathway aligns with regulatory expectations. criver.com

Design of Phase I/II Clinical Trials

The transition of Desfluoro Bicalutamide from preclinical discovery to clinical application necessitates a meticulously designed series of early-phase clinical trials. The design of Phase I and Phase II studies is guided by preclinical data indicating its potent androgen receptor (AR) antagonism and its objective is to systematically evaluate its characteristics in human subjects. cardiff.ac.uk The overarching goal is to define a viable dose and schedule for later-stage evaluation and to garner preliminary evidence of clinical activity in patients with prostate cancer.

Phase I Clinical Trial Design

The primary purpose of a Phase I trial for Desfluoro Bicalutamide is to establish a recommended dose for subsequent studies and to characterize its pharmacokinetic and pharmacodynamic profile. myscrs.orgtfscro.combiopharmaservices.com Given that Desfluoro Bicalutamide is a novel antiandrogen, these trials would typically enroll patients with advanced malignancies, such as metastatic castration-resistant prostate cancer (mCRPC), for whom standard therapeutic options have been exhausted. nih.govnih.gov

Objectives : The principal objectives are to determine the maximum tolerated dose (MTD) and identify the recommended Phase II dose (RP2D) of orally administered Desfluoro Bicalutamide. myscrs.orgtfscro.com Secondary objectives include characterizing the single- and multiple-dose pharmacokinetic (PK) profile and evaluating preliminary pharmacodynamic (PD) effects, such as changes in Prostate-Specific Antigen (PSA) levels. nih.gov

Patient Population : Eligibility would be restricted to patients with histologically confirmed prostate adenocarcinoma who have progressed despite androgen deprivation therapy and prior lines of systemic therapy. nih.gov Following recommendations from the Prostate Cancer Clinical Trials Working Group 3 (PCWG3), patient cohorts would be well-defined, with detailed records of prior treatments and responses. semanticscholar.orgurotoday.com

Study Design : A standard 3+3 dose-escalation design is a common and robust approach for Phase I oncology trials. tfscro.comuoa.gr In this design, cohorts of three patients are enrolled at sequentially higher dose levels. The trial proceeds to the next dose level if no dose-limiting toxicities (DLTs) are observed. If one patient experiences a DLT, the cohort is expanded to six patients. The MTD is typically defined as the dose level below the one at which two or more patients in a cohort of three to six experience a DLT.

Endpoints : The primary endpoint is the incidence of DLTs during the first cycle of therapy. Secondary and exploratory endpoints are crucial for informing the RP2D and include comprehensive PK parameters (e.g., Cmax, Tmax, AUC, and half-life), pharmacodynamic markers (e.g., serial PSA measurements, circulating tumor cell counts), and any preliminary signs of anti-tumor activity. nih.gov

Table 1: Key Components of a Hypothetical Phase I Trial for Desfluoro Bicalutamide

| Trial Component | Description |

|---|---|

| Primary Objective | To determine the Maximum Tolerated Dose (MTD) and Recommended Phase II Dose (RP2D). |

| Patient Population | Patients with metastatic castration-resistant prostate cancer (mCRPC) with documented disease progression following standard therapies. |

| Trial Design | Open-label, single-arm, dose-escalation study. |

| Dose Escalation Scheme | Standard 3+3 design. |

| Primary Endpoint | Incidence of Dose-Limiting Toxicities (DLTs) in the first treatment cycle. |

| Secondary Endpoints | Pharmacokinetic (PK) parameters; Pharmacodynamic (PD) markers (e.g., PSA kinetics); Preliminary anti-tumor activity (e.g., PSA response, radiographic changes). |

Phase II Clinical Trial Design

Upon establishment of the RP2D from the Phase I study, a Phase II trial is designed to gather preliminary data on the efficacy and to further confirm the biological activity of Desfluoro Bicalutamide. nih.gov

Objectives : The primary objective of the Phase II trial is to evaluate the anti-tumor activity of Desfluoro Bicalutamide, commonly measured by the PSA response rate. nih.gov Secondary objectives include assessing other efficacy metrics like radiographic progression-free survival (rPFS) and objective response rate (ORR) in patients with measurable disease, as well as further characterizing the compound's activity profile. nih.gov

Patient Population : The patient population would be more specific, potentially focusing on a particular clinical state of CRPC (e.g., non-metastatic or metastatic) and could be stratified based on prior exposure to other novel hormonal agents like abiraterone (B193195) acetate (B1210297) or enzalutamide (B1683756). urotoday.comucsd.edu This allows for a clearer assessment of efficacy in clinically relevant subgroups.

Study Design : A single-arm, two-stage design, such as Simon's two-stage design, is often employed for Phase II oncology trials. This approach allows for early termination if the drug shows insufficient activity, thus conserving resources and minimizing patient exposure to an ineffective agent. The trial proceeds to the second stage only if a prespecified number of responses are observed in the first stage. The use of multiple expansion cohorts to explore activity in different patient populations is also a modern design feature. fda.gov

Endpoints : The primary endpoint is typically the proportion of patients achieving a confirmed PSA decline of ≥50% from baseline. nih.gov Key secondary endpoints, aligned with PCWG3 recommendations, would include radiographic progression-free survival (rPFS), time to PSA progression, and objective response rate (ORR) per RECIST criteria for patients with soft tissue disease. nih.govsemanticscholar.org

Table 2: Key Components of a Hypothetical Phase II Trial for Desfluoro Bicalutamide

| Trial Component | Description |

|---|---|

| Primary Objective | To assess the anti-tumor activity based on Prostate-Specific Antigen (PSA) response rate. |

| Patient Population | Patients with progressive mCRPC, potentially stratified by prior treatment with novel hormonal agents. |

| Trial Design | Single-arm, open-label, Simon's two-stage design. |

| Intervention | Desfluoro Bicalutamide administered orally at the RP2D determined in Phase I. |

| Primary Endpoint | Proportion of patients with a confirmed PSA decline of ≥50% from baseline. |

| Secondary Endpoints | Radiographic progression-free survival (rPFS); Objective Response Rate (ORR); Time to PSA progression; Duration of response. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products